molecular formula C15H11N3O2 B2732687 5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide CAS No. 955672-80-7

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide

Cat. No. B2732687
CAS RN: 955672-80-7
M. Wt: 265.272
InChI Key: CICBJVDEIUEZNN-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound “5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide” is a derivative of oxazole.


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide” would require further analysis.

Scientific Research Applications

Pincer-Type Tricationic Compound

The compound can be used in the synthesis of pincer-type tricationic compounds. These compounds have good potential to act as anion receptors, or in some instances, can display hydrogen bond interactions that are essential in maintaining biological processes .

Intercalation in Layered Structures

The compound and its derivatives can be intercalated into layered structures like zirconium 4-sulfophenylphosphonate. The intercalated molecules are placed between SO3H groups of the host layers. Their mutual positions and orientations are solved by molecular simulation methods .

Anticancer Activity

The compound can be used in the synthesis of derivatives that have shown anticancer activity. For example, a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .

Neuroprotective Agents

The compound can be used in the design of neuroprotective agents. For instance, pyridinyl-triazole derivatives were tested for their ability to reduce α-syn aggregation in vitro .

Cyclin-Dependent Kinase Inhibitors

The compound can be used in the discovery of cyclin-dependent kinase inhibitors, which are promising therapeutic targets for cancer therapy .

Non-Linear Optics

The compound and its derivatives can be used in materials having nonlinear optical properties, which are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators and deflectors .

properties

IUPAC Name

5-phenyl-N-pyridin-4-yl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(18-12-6-8-16-9-7-12)15-17-10-13(20-15)11-4-2-1-3-5-11/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICBJVDEIUEZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(pyridin-4-yl)oxazole-2-carboxamide

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